molecular formula C18H21N3O B1233732 (E)-N-cycloheptyl-3-quinoxalin-2-ylprop-2-enamide

(E)-N-cycloheptyl-3-quinoxalin-2-ylprop-2-enamide

Cat. No. B1233732
M. Wt: 295.4 g/mol
InChI Key: QYPYBORVOYFBNI-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-3-(2-quinoxalinyl)-2-propenamide is a quinoxaline derivative.

Scientific Research Applications

Antimicrobial Activity

Quinoxaline derivatives, including those similar to (E)-N-cycloheptyl-3-quinoxalin-2-ylprop-2-enamide, have been studied for their antimicrobial properties. A study by Vieira et al. (2014) reports on the antimicrobial activity of quinoxaline N,N-dioxide and its derivatives against bacterial and yeast strains, suggesting potential for new antimicrobial chemotherapy drugs.

Synthesis and Structural Analysis

Quinoxaline derivatives have been synthesized and analyzed for their structure. Ostrowska et al. (2002) discuss the synthesis of 3-benzoylpyrrolo[2,3-b]quinoxalin-2(4H)-ones, a potential bioactive compound, confirming the presence of specific isomers.

Pharmacological Evaluation

Studies like the one by Mahesh et al. (2011) have evaluated quinoxalin-2-carboxamides for their pharmacological properties, particularly as serotonin type-3 (5-HT3) receptor antagonists, suggesting their potential in medical applications.

Antiviral Properties

Research by Liu et al. (2011) identified quinoxalin-2(1H)-one derivatives as potent inhibitors against the hepatitis C virus, providing a basis for developing new antiviral drugs.

Synthetic Chemistry Applications

Studies such as the one by Zhang et al. (2011) have developed efficient synthesis methods for related compounds, showing the versatility of quinoxaline derivatives in synthetic chemistry.

Therapeutic Applications in Depression

Research by Mahesh et al. (2010) explored quinoxalin-2-carboxamides as 5-HT3 receptor antagonists, indicating their potential use in the management of depression.

Biological and Pharmacological Effects

A comprehensive review of quinoxaline derivatives by Khatoon and Abdulmalek (2021) discusses their significant pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial properties.

Chemical Synthesis and Applications

Courant et al. (2015) review the development of enamide chemistry and its utility in synthesizing biologically active molecules, relevant to compounds like (E)-N-cycloheptyl-3-quinoxalin-2-ylprop-2-enamide.

properties

Product Name

(E)-N-cycloheptyl-3-quinoxalin-2-ylprop-2-enamide

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

(E)-N-cycloheptyl-3-quinoxalin-2-ylprop-2-enamide

InChI

InChI=1S/C18H21N3O/c22-18(21-14-7-3-1-2-4-8-14)12-11-15-13-19-16-9-5-6-10-17(16)20-15/h5-6,9-14H,1-4,7-8H2,(H,21,22)/b12-11+

InChI Key

QYPYBORVOYFBNI-VAWYXSNFSA-N

Isomeric SMILES

C1CCCC(CC1)NC(=O)/C=C/C2=NC3=CC=CC=C3N=C2

SMILES

C1CCCC(CC1)NC(=O)C=CC2=NC3=CC=CC=C3N=C2

Canonical SMILES

C1CCCC(CC1)NC(=O)C=CC2=NC3=CC=CC=C3N=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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